molecular formula C10H19F3N2O B1477452 2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-amine CAS No. 2098106-33-1

2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-amine

Cat. No.: B1477452
CAS No.: 2098106-33-1
M. Wt: 240.27 g/mol
InChI Key: OOIDGVREPZNLNA-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C10H19F3N2O and its molecular weight is 240.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Reaction Kinetics and Mechanisms

Studies on the kinetics of reactions involving piperidine derivatives, such as the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine, have provided insights into complex reaction mechanisms. These reactions often lead to the formation of products through intermediate steps, involving primary and secondary amines. The kinetics and isotope effects observed in these reactions help in understanding the underlying mechanisms, which could be relevant to the behavior of 2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-amine in similar chemical environments (Jarczewski, Schroeder, & Dworniczak, 1986).

Photochemical Reactions

Research into the dynamic behavior of photoexcited nitrophenyl alkyl ethers in the presence of tertiary amines has revealed the impact of Coulombic interactions on reaction mechanisms. This knowledge can be applied to understand how similar interactions might affect the behavior of this compound when exposed to light, potentially leading to novel photochemical applications (González-Blanco, Bourdelande, & Marquet, 1997).

Synthesis and Antibacterial Activity

The microwave-assisted synthesis of piperidine-containing compounds has been explored for their antibacterial properties. By understanding the synthesis routes and biological activities of similar piperidine derivatives, researchers can potentially develop new antibacterial agents using this compound as a core structure (Merugu, Ramesh, & Sreenivasulu, 2010).

Pharmaceutical Building Blocks

The development of pharmaceuticals often involves the synthesis of complex molecules from simpler building blocks. Studies on the high-yielding syntheses of 1-piperidin-4-yl-substituted lactams demonstrate the utility of piperidine derivatives in creating valuable compounds for pharmaceutical applications. This suggests potential uses for this compound in the synthesis of novel therapeutic agents (Mapes & Mani, 2007).

Properties

IUPAC Name

2-[4-ethoxy-4-(trifluoromethyl)piperidin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19F3N2O/c1-2-16-9(10(11,12)13)3-6-15(7-4-9)8-5-14/h2-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIDGVREPZNLNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(CC1)CCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.